molecular formula C20H17FN2O5 B1202587 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester

4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester

Cat. No. B1202587
M. Wt: 384.4 g/mol
InChI Key: QCGHTRAZOATGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester is a member of benzodioxoles.

Scientific Research Applications

1. Biginelli Reaction Applications

The compound is used in the Biginelli reaction, a condensation reaction involving fluorinated 3-oxo esters and 1,3-diketones. This leads to the formation of 4-fluoroalkyl-4-hydroxy-2-oxo(thioxo)-6-phenyl-hexahydropyrimidine-5-carboxylates, which, upon dehydration under acidic conditions, yield 6-fluoroalkyl-2-oxo(thioxo)-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These pyrimidine derivatives can be further reacted to produce fused heterocycles (Saloutin et al., 2000).

2. Synthesis of Pyrimidine Derivatives

The compound plays a role in synthesizing various pyrimidine derivatives. For instance, it is involved in the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, which are achieved from mixtures of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes (Gein et al., 2009).

3. Antimicrobial and Anticancer Potential

Certain pyrimidine derivatives, synthesized using this compound, have shown promising antimicrobial and anticancer potential. Specifically, some derivatives have been found to exhibit significant activity against Escherichia coli and certain cancer cell lines (Sharma et al., 2012).

4. Anti-ulcer Activity

Derivatives of pyrimidine, synthesized from this compound, have been screened for anti-ulcer activity. These studies have revealed significant results, demonstrating the potential of these derivatives in treating ulcer-related conditions (Rana et al., 2011).

5. Supramolecular Aggregation Studies

The compound has also been used in studies focused on the structural modifications leading to changes in supramolecular aggregation. Such studies provide insights into the conformational features of thiazolo[3, 2-a]pyrimidines (Nagarajaiah & Begum, 2014).

6. Synthesis of Antihypertensive Agents

Derivatives synthesized from this compound have been tested for their antihypertensive activity, showing new results about the structure-activity relationship, which could contribute to the development of improved antihypertensive drugs (Rana et al., 2004).

7. Anti-inflammatory Activity

The compound is involved in synthesizing novel thiazolo[3,2-a]pyrimidines, which have been evaluated for their anti-inflammatory activities. These compounds have shown promising results in tests like the carrageenan hind paw edema test (Tozkoparan et al., 1998).

properties

Product Name

4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester

Molecular Formula

C20H17FN2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H17FN2O5/c1-11-17(18(23-20(25)22-11)13-3-5-14(21)6-4-13)19(24)26-9-12-2-7-15-16(8-12)28-10-27-15/h2-8,18H,9-10H2,1H3,(H2,22,23,25)

InChI Key

QCGHTRAZOATGMB-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester
Reactant of Route 2
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4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester
Reactant of Route 3
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4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester

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